
Thalicminine
Overview
Description
Thalicminine is an oxyaporphine alkaloid first isolated from Thalictrum isopyroides C.A.M. and other Thalictrum species, such as T. simplex . Its molecular formula is C₂₀H₁₅NO₆, with a molecular weight of 365.35 g/mol and melting points ranging from 263–275°C depending on crystallization solvents (e.g., chloroform or chloroform-ethanol mixtures) . Structurally, it belongs to the oxoaporphine subclass, characterized by a benzylisoquinoline backbone with a ketone group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-propyl)-hexyl-phosphinic acid can be achieved through a phospha-Mannich reaction. This involves the reaction of hypophosphorous acid (H₃PO₂) with secondary amines and formaldehyde in wet acetic acid (AcOH). The reaction typically yields aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products . The reaction outcome is influenced by the basicity of the amines used, with more basic amines (pKa > 7-8) giving the desired products .
Industrial Production Methods
Industrial production methods for (3-Amino-propyl)-hexyl-phosphinic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-propyl)-hexyl-phosphinic acid can undergo various chemical reactions, including:
Oxidation: The phosphinic acid group can be oxidized to phosphonic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
(3-Amino-propyl)-hexyl-phosphinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Amino-propyl)-hexyl-phosphinic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phosphinic acid group can mimic the transition state of certain enzymatic reactions, thereby acting as a competitive inhibitor .
Comparison with Similar Compounds
Pharmacological Profile
Thalicminine exhibits smooth muscle relaxant activity in guinea pig ileum, trachea, aorta, and pulmonary arteries at concentrations of 0.3–300 µM, with maximal relaxation observed at 300 µM . Intravenous administration (0.37–1.1 mg/kg) in anesthetized animals induces transient hypotension and bradycardia, which resolve within 10 minutes . Notably, computational models predict this compound to be genotoxic and carcinogenic, warranting further toxicological evaluation .
Comparison with Similar Compounds
This compound shares structural and functional similarities with other alkaloids, particularly within the aporphine, bisbenzylisoquinoline, and diterpene classes. Below is a detailed comparison:
Structural and Functional Comparison Table
Key Differentiators
Mechanistic Specificity: this compound uniquely modulates arachidonic acid pathways, distinguishing it from calcium channel blockers like thalidasine or α-adrenoceptor antagonists like ocoteine . Thalicsiline’s anti-inflammatory activity is absent in this compound, highlighting divergent therapeutic potentials .
Toxicity: this compound’s predicted genotoxicity contrasts with thalicmidine and thalidasine, which lack such computational alerts . Thalicarpine’s hepatotoxicity limits its clinical utility compared to this compound’s transient cardiovascular effects .
Structural Features: this compound’s oxoaporphine backbone confers distinct electronic properties versus the bisbenzylisoquinoline scaffold of thalicarpine or the diterpene framework of thalicsiline .
Biological Activity
Thalicminine is a naturally occurring alkaloid derived from various species of the Thalictrum genus, particularly Thalictrum isopyroides and Thalictrum strictum. This compound has garnered attention due to its potential biological activities, including sedative, hypotensive, and antitussive effects. This article delves into the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 365.34 g/mol
- CAS Number : 16408-77-8
- Melting Point : 263-265 °C (with decomposition)
- Solubility : Poorly soluble in organic solvents, insoluble in water
- Toxicity : No serious behavioral changes at doses up to 150 mg/kg (i.v.) in mice .
Sedative and Hypotensive Effects
This compound exhibits sedative properties, which have been noted in various studies. Its hypotensive effects suggest a potential for use in managing conditions related to high blood pressure. The exact mechanisms underlying these effects are still under investigation, but they may involve modulation of neurotransmitter systems or direct action on vascular smooth muscle.
Antitussive Potential
Preliminary findings indicate that this compound may possess antitussive properties, making it a candidate for further research in respiratory therapies. The mechanism of action for this effect is not yet fully elucidated and warrants additional investigation.
In Vitro Studies
Recent studies have explored the cytotoxic effects of various alkaloids, including this compound, against cancer cell lines. For instance, benzylisoquinoline alkaloids were subjected to in vitro assays to determine their efficacy against human osteosarcoma cells. While specific data on this compound's cytotoxicity is limited, it shares structural similarities with other active compounds that have shown promise in cancer treatment .
Case Study Analysis
A case study approach can provide insights into the practical applications of this compound in clinical settings. For example, research focusing on herbal remedies often highlights the role of alkaloids in traditional medicine practices. A notable case involved the use of herbal infusions containing Thalictrum species for treating various ailments. These studies emphasize the need for rigorous clinical trials to validate traditional uses and assess safety profiles .
Comparative Table of Biological Activities
Q & A
Q. Basic: What are the known pharmacological effects of Thalicminine on mammalian tissues, and how are these effects quantified experimentally?
This compound exhibits tissue-specific relaxation properties. In guinea pigs, it induces concentration-dependent relaxation (0.3–300 µM) in adrenaline-precontracted aortic and pulmonary arterial rings, with EC50 values modulated by quinacrine (10 µM), suggesting interference with arachidonic acid metabolism . Longitudinal intestinal segments show maximal relaxation at 300 µM, followed by intense contraction, while tracheal relaxation is minimal. Transient hypotension (0.37–1.1 mg/kg IV) and bradycardia lasting ~10 minutes are observed in vivo . Quantification involves organ bath setups with force transducers, dose-response curves, and pharmacological inhibitors (e.g., quinacrine) to dissect pathways.
Q. Basic: What is the chemical structure and natural source of this compound, and what analytical methods validate its identity?
This compound (C20H15NO6, MW 365.35) is an isoquinoline alkaloid isolated from Thalictrum simplex (syn. T. simplex var. brevipes). Structural identification relies on NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography. Melting points (263–265°C in chloroform; 274–275°C in chloroform-ethanol) and chromatographic purity (HPLC/TLC) are critical for validation . Comparative spectral databases (e.g., SciFinder) and replication of isolation protocols (ethanol extraction, column chromatography) ensure reproducibility .
Q. Advanced: How can researchers resolve contradictions in this compound's tissue-specific responses, such as its differential effects on intestinal versus aortic relaxation?
Contradictions arise from tissue-specific receptor distributions and metabolic pathways. For intestinal relaxation followed by contraction, dual-phase experiments measuring real-time calcium flux (Fluo-4 AM staining) and prostaglandin synthesis (ELISA for PGE2/PGF2α) can clarify mechanisms . In aortic tissue, co-administration with cyclooxygenase/LOX inhibitors (e.g., indomethacin) and quantification of EC50 shifts under varying inhibitor concentrations help isolate arachidonic acid pathways . Multi-omics approaches (transcriptomics/proteomics) comparing intestinal vs. vascular tissues may identify target proteins.
Q. Advanced: What methodological considerations are critical when designing in vivo experiments to study this compound's hypotensive effects, given its transient blood pressure reduction in animal models?
Key considerations include:
- Dosage regimen : Use continuous arterial pressure monitoring (telemetry) to capture transient effects and establish pharmacokinetic profiles (e.g., t½, Cmax) .
- Control groups : Administer vehicle and reference vasodilators (e.g., nifedipine) to contextualize response magnitude.
- Statistical power : Calculate sample size (e.g., G*Power) based on effect size (ΔBP ≥ 15 mmHg) and variability (SD ≤ 10%) from pilot studies .
- Mechanistic follow-up : Ex vivo assays (e.g., isolated perfused kidneys) can isolate direct vascular vs. neurohormonal effects .
Q. Basic: What in vitro assays are recommended to investigate this compound's calcium channel antagonism, and how do these correlate with its vascular effects?
Use voltage-gated calcium channel (VGCC) assays in depolarized aortic rings or HEK293 cells expressing Cav1.2 channels. Measure inhibition of Ca²⁺ influx (Fluo-4 fluorescence) and compare to known antagonists (verapamil). This compound's aortic EC50 reduction by quinacrine suggests secondary modulation via AA metabolites, necessitating parallel measurements of thromboxane A2 (TXA2) and prostacyclin (PGI2) . Correlate in vitro IC50 values with ex vivo vasodilation EC50 to confirm target engagement .
Q. Advanced: How should researchers address the challenge of extrapolating this compound's in vitro potency (e.g., ID50 in glioma cells) to therapeutic efficacy in human models?
- In vitro-in vivo correlation (IVIVC) : Establish pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability in liver microsomes) to adjust effective concentrations .
- Orthotopic glioma models : Use patient-derived xenografts (PDX) in immunodeficient mice to evaluate blood-brain barrier penetration and tumor growth inhibition .
- Combinatorial screens : Test synergy with temozolomide or bevacizumab in 3D spheroid cultures to identify adjuvant potential .
- Biomarker validation : Quantify apoptosis (Annexin V) and autophagy (LC3-II) markers in treated vs. untreated cells to link mechanism to efficacy .
Q. Advanced: What experimental strategies can elucidate this compound's interference with arachidonic acid (AA) metabolism, and how does this inform its mechanism of action?
- Metabolite profiling : Use LC-MS/MS to quantify AA metabolites (e.g., 12-HETE, 15-HETE) in treated tissues vs. controls .
- Enzyme inhibition assays : Test this compound against recombinant COX-1/2, LOX, and CYP450 isoforms to identify direct targets.
- Genetic knockdown : siRNA-mediated silencing of AA-metabolizing enzymes (e.g., PLA2, COX-2) in cell lines to observe rescue effects .
- Molecular docking : Simulate binding affinities to AA-metabolizing enzymes using AutoDock Vina, validated by mutagenesis (e.g., COX-2 S530M) .
Q. Basic: How does this compound's structural class compare to related alkaloids (e.g., Thalidasine) in terms of biological activity and research applications?
This compound (isoquinoline) and Thalidasine (bisbenzylisoquinoline) differ in calcium channel modulation: Thalidasine non-selectively blocks VGCC and receptor-operated channels, while this compound's AA-mediated effects suggest indirect modulation . Research applications include comparative SAR studies using methylated analogs to pinpoint functional groups responsible for tissue selectivity. Shared protocols include organ bath pharmacology and patch-clamp electrophysiology .
Q. Advanced: What statistical approaches are recommended for analyzing dose-response contradictions in this compound studies, particularly non-monotonic curves?
- Nonlinear regression : Fit data to sigmoidal (Hill) or biphasic models (e.g., Bell-shaped) using GraphPad Prism. Compare AIC values to determine best fit .
- Outlier analysis : Apply Grubbs' test to exclude artifacts from tissue variability.
- Meta-analysis : Pool data from multiple experiments (random-effects model) to assess reproducibility of EC50 shifts .
- Mechanistic modeling : Use systems biology tools (COPASI) to simulate competing pathways (e.g., AA metabolism vs. direct ion channel effects) .
Q. Basic: What ethical and methodological standards apply when using animal models to study this compound's hypotensive effects?
- 3Rs compliance : Minimize animal numbers via power analysis; use non-invasive BP monitoring to reduce distress .
- Dose justification : Base initial doses on allometric scaling from in vitro IC50 (e.g., 1/10 IC50 for starting IV dose) .
- Endpoint criteria : Predefine humane endpoints (e.g., BP drop >30% baseline) to terminate experiments early if needed .
Properties
IUPAC Name |
7,16,17-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),9,11,14,16,18-octaen-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-23-12-6-10-11(7-13(12)24-2)17(22)16-14-9(4-5-21-16)18(25-3)20-19(15(10)14)26-8-27-20/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQUMRHFJDDYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C4C(=C(C5=C3C(=NC=C5)C2=O)OC)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167704 | |
Record name | Thalicminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16408-77-8 | |
Record name | Thalicminine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016408778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thalicminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.